2-Bromo-2'-hydroxyacetophenone

Catalog No.
S664280
CAS No.
2491-36-3
M.F
C8H7BrO2
M. Wt
215.04 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-2'-hydroxyacetophenone

CAS Number

2491-36-3

Product Name

2-Bromo-2'-hydroxyacetophenone

IUPAC Name

2-bromo-1-(2-hydroxyphenyl)ethanone

Molecular Formula

C8H7BrO2

Molecular Weight

215.04 g/mol

InChI

InChI=1S/C8H7BrO2/c9-5-8(11)6-3-1-2-4-7(6)10/h1-4,10H,5H2

InChI Key

SGPKEYSZPHMVNI-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C(=O)CBr)O

Synonyms

2-Bromo-1-(2-hydroxyphenyl)ethanone;

Canonical SMILES

C1=CC=C(C(=C1)C(=O)CBr)O

The exact mass of the compound 2-Bromo-2'-hydroxyacetophenone is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-Bromo-2'-hydroxyacetophenone (also known as 2-hydroxyphenacyl bromide) is a highly reactive alpha-bromoketone characterized by an ortho-phenolic hydroxyl group. This bifunctional structural motif makes it a critical electrophilic and nucleophilic building block in organic synthesis. In industrial and laboratory procurement, it is primarily sourced as a direct precursor for the synthesis of fused oxygen-containing heterocycles, such as benzofurans, coumaranones, and flavonoids. Furthermore, it serves as the foundational starting material for the generation of o-hydroxyphenacyl (oHP) photoremovable protecting groups (PPGs). Its utility is defined by the high leaving-group ability of the alpha-bromide coupled with the proximity of the ortho-hydroxyl, which enables rapid intramolecular cyclization and unique photochemical rearrangements not accessible to unsubstituted phenacyl halides [1].

Generic substitution of 2-bromo-2'-hydroxyacetophenone with standard 2-bromoacetophenone (phenacyl bromide) or the para-isomer (4-hydroxyphenacyl bromide) fundamentally fails in both heterocyclic synthesis and phototrigger applications. Standard phenacyl bromide lacks the ortho-hydroxyl group required for intramolecular cyclization, rendering it incapable of forming benzofuran or coumaranone scaffolds. While 4-hydroxyphenacyl bromide is a common precursor for pHP phototriggers, it cannot substitute for the ortho-isomer in environments requiring basic stability or longer-wavelength UV activation. The pHP derivatives suffer from rapid deprotonation and severe loss of quantum yield at pH > 8, whereas the oHP derivatives derived from 2-bromo-2'-hydroxyacetophenone maintain their photochemical efficiency in basic media and absorb at wavelengths >350 nm, preventing off-target UV damage in complex biological or synthetic systems [1].

Extended pH Stability for Photoremovable Protecting Group (PPG) Applications

When utilized as a precursor for photoremovable protecting groups, 2-bromo-2'-hydroxyacetophenone yields o-hydroxyphenacyl (oHP) esters that exhibit significantly higher stability in basic environments compared to standard p-hydroxyphenacyl (pHP) esters. Spectrophotometric titration demonstrates that the ground-state pKa of the oHP parent chromophore is 10.3 ± 0.3. In direct contrast, the pHP chromophore has a pKa of 7.9 ± 0.1 [1]. Because phenacyl-based phototriggers experience a severe reduction in deprotection quantum yield (up to 60-80% loss) when the phenol is deprotonated, the oHP group retains its full photochemical efficiency in basic media (pH 8–10) where pHP derivatives fail.

Evidence DimensionGround-state pKa of the parent chromophore
Target Compound Data10.3 ± 0.3 (oHP chromophore)
Comparator Or Baseline7.9 ± 0.1 (pHP chromophore)
Quantified Difference+2.4 pKa units, enabling functional use at pH > 8
ConditionsSpectrophotometric titration in aqueous media

Procurement of the ortho-isomer is essential for synthesizing phototriggers that must operate efficiently in basic biological buffers or basic synthetic reaction conditions.

Bathochromic Shift for Mild UV Photodeprotection

A critical limitation of standard pHP phototriggers is their requirement for higher-energy UV light, which can induce unwanted secondary photoreactions in complex molecules. Derivatives synthesized from 2-bromo-2'-hydroxyacetophenone (oHP esters) exhibit a significantly red-shifted UV absorption spectrum compared to pHP esters. The oHP chromophore provides appreciable molar absorption coefficients at wavelengths above 350 nm, whereas the pHP chromophore primarily absorbs below 320 nm[1]. This bathochromic shift allows for photodeprotection using milder, longer-wavelength UV light, which is critical for preserving sensitive functional groups during complex multistep syntheses or live-cell biological assays.

Evidence DimensionEffective UV absorption window for photolysis
Target Compound DataAppreciable absorption > 350 nm
Comparator Or BaselinepHP derivatives (primary absorption < 320 nm)
Quantified Difference>30 nm bathochromic shift into the near-UV/visible boundary
ConditionsUV-Vis spectroscopy of the parent chromophores

Buyers synthesizing complex, UV-sensitive targets must select this compound to ensure the resulting protecting groups can be removed without degrading the core molecule.

Regiochemical Obligation for Fused O-Heterocycle Synthesis

In the synthesis of oxygen-containing fused heterocycles, the structural bifunctionality of 2-bromo-2'-hydroxyacetophenone is non-negotiable. The presence of the ortho-hydroxyl group allows for direct intramolecular nucleophilic attack on the alpha-carbon (or via rearrangement intermediates), yielding benzofuran-3(2H)-one (coumaranone) scaffolds in high chemical yields (e.g., 89 ± 2% via photo-Favorskii rearrangement in methanol) [1]. Unsubstituted 2-bromoacetophenone (phenacyl bromide) completely lacks this ortho-nucleophile and yields 0% of the fused O-heterocycle under identical cyclization conditions, instead participating only in intermolecular substitutions.

Evidence DimensionYield of benzofuran-3(2H)-one scaffold
Target Compound Data89 ± 2% yield (via rearrangement/cyclization)
Comparator Or Baseline2-Bromoacetophenone (0% yield)
Quantified DifferenceAbsolute regiochemical requirement (89% vs 0%)
ConditionsPhotochemical or base-catalyzed cyclization in polar solvents (e.g., methanol)

For the procurement of precursors intended for coumaranone or benzofuran pharmaceutical libraries, this specific ortho-substituted isomer is an absolute structural requirement.

Synthesis of o-Hydroxyphenacyl (oHP) Phototriggers

Directly downstream of its unique pKa and UV absorption profile, 2-bromo-2'-hydroxyacetophenone is the primary starting material for synthesizing oHP photoremovable protecting groups. It is the optimal choice when the protected substrate must be released in basic biological buffers (pH 8-10) or when the target molecule is sensitive to high-energy UV light (<320 nm)[1].

Pharmaceutical Benzofuran and Coumaranone Libraries

Due to its ortho-hydroxyl and alpha-bromo bifunctionality, this compound is an essential building block for synthesizing benzofuran-3-ones and related fused O-heterocycles. It is procured by medicinal chemistry laboratories to build libraries of coumaranones, flavonoids, and chromones, which are frequently evaluated for antioxidant, antimicrobial, and anticancer activities [1].

Solid-Phase Peptide Synthesis (SPPS) Linkers

The compound is utilized to generate photolabile linkers for solid-phase peptide synthesis. The ability to cleave the oHP-derived linker using mild >350 nm light ensures that sensitive amino acid side chains (such as tryptophan or tyrosine) are not degraded during the final cleavage step, making it superior to traditional pHP linkers for complex peptide targets [1].

XLogP3

2.9

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

2491-36-3

Wikipedia

2-Hydroxyphenacyl bromide

Dates

Last modified: 09-18-2023

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